N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a hydroxychroman moiety, and an oxalamide linkage, which together contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves the reaction of cyclopropylamine with 4-hydroxychroman-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 4-hydroxychroman-4-ylmethylamine by the reduction of 4-hydroxychroman-4-one using a suitable reducing agent such as sodium borohydride.
Step 2: Reaction of cyclopropylamine with oxalyl chloride to form cyclopropyl oxalyl chloride.
Step 3: Coupling of cyclopropyl oxalyl chloride with 4-hydroxychroman-4-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxochroman derivatives.
Reduction: Formation of cyclopropylamine and 4-hydroxychroman derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety is known to interact with reactive oxygen species, thereby exerting antioxidant effects. The oxalamide linkage may facilitate binding to proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar structure but with dimethylphenyl groups instead of the cyclopropyl and chroman moieties.
N1,N2-bis(4-hydroxyphenyl)oxalamide: Lacks the cyclopropyl group and has simpler phenyl groups.
Uniqueness
N1-cyclopropyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to the presence of the cyclopropyl group and the hydroxychroman moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-cyclopropyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(14(19)17-10-5-6-10)16-9-15(20)7-8-21-12-4-2-1-3-11(12)15/h1-4,10,20H,5-9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAVFYDZRPROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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